molecular formula C12H17BClNO2 B578363 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-64-6

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B578363
CAS No.: 1309982-64-6
M. Wt: 253.533
InChI Key: AZFFDZHADXLZPO-UHFFFAOYSA-N
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Description

“2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction is commonly used to form carbon-carbon bonds .

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily used in the synthesis of various chemical compounds. A study by Huang et al. (2021) demonstrates its use in synthesizing boric acid ester intermediates with benzene rings, using a three-step substitution reaction. The compounds' structures were confirmed through spectroscopic methods and X-ray diffraction, and their molecular structures were calculated using density functional theory (DFT) (Huang et al., 2021).

Crystallography and Conformational Analysis

The molecular structure of compounds containing this chemical is often analyzed through crystallography. For instance, Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative with its regioisomer, focusing on the orientation of the dioxaborolane ring and the bond angles of the BO2 group. Their study highlights the differences in chemical reactivity and stability between the compounds (Sopková-de Oliveira Santos et al., 2003).

Vibrational Properties Studies

Research by Wu et al. (2021) focused on the vibrational properties of compounds synthesized using this compound. They performed DFT and time-dependent DFT (TD-DFT) calculations for a comparative analysis of spectroscopic data, providing insights into the vibrational absorption bands of the compounds (Wu et al., 2021).

Medicinal Chemistry

In medicinal chemistry, this chemical has been involved in the synthesis of various medicinally important compounds. Bethel et al. (2012) developed an improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, using an optimized synthesis and Suzuki coupling, indicating the chemical's relevance in high-throughput chemistry and large-scale synthesis (Bethel et al., 2012).

Luminescent Properties in Polymer Chemistry

The chemical's application extends to polymer chemistry as well, as demonstrated in a study by Cheon et al. (2005). They synthesized copolymers with unique luminescent properties, using Suzuki coupling reactions involving this compound (Cheon et al., 2005).

Mechanism of Action

Target of Action

It’s known that boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester moiety of the compound interacts with a palladium catalyst and an organic halide. The palladium catalyst first undergoes oxidative addition with the organic halide, forming a new palladium-carbon bond. Then, transmetalation occurs, where the organoboron compound is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond between the organic fragments .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound doesn’t directly interact with biological pathways as it’s primarily used in synthetic organic chemistry . .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of the compound would largely depend on the specific context of its use, particularly the compounds it’s being coupled with in the suzuki-miyaura reaction .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds, which can be used in the development of pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFFDZHADXLZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694431
Record name 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-64-6
Record name 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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